REACTION_CXSMILES
|
[Sn](Cl)Cl.[Br:4][C:5]1[CH:11]=[CH:10][CH:9]=[C:8]([N+:12]([O-])=O)[C:6]=1[NH2:7].[OH-].[Na+]>Cl>[NH2:12][C:8]1[CH:9]=[CH:10][CH:11]=[C:5]([Br:4])[C:6]=1[NH2:7] |f:2.3|
|
Name
|
|
Quantity
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11.8 g
|
Type
|
reactant
|
Smiles
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[Sn](Cl)Cl
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Name
|
|
Quantity
|
2.84 g
|
Type
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reactant
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Smiles
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BrC1=C(N)C(=CC=C1)[N+](=O)[O-]
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Name
|
|
Quantity
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55 mL
|
Type
|
solvent
|
Smiles
|
Cl
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Name
|
ice
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Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the resulting mixture was stirred at room temperature for 5 minutes—an exotherm
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
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The mixture was then stirred
|
Type
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TEMPERATURE
|
Details
|
at reflux for 30 minutes
|
Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
After cooling to room temperature
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Type
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ADDITION
|
Details
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the slurry was poured
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Type
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WASH
|
Details
|
The resulting mixture was washed with diethyl ether (5×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on a Biotage SP1 apparatus, on a 40S silica gel column
|
Type
|
WASH
|
Details
|
eluting with 5% to 50% ethyl acetate in dichloromethane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |